molecular formula C21H22N2O5S B2923632 N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide CAS No. 1705041-77-5

N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide

Cat. No.: B2923632
CAS No.: 1705041-77-5
M. Wt: 414.48
InChI Key: VZJLLIGVDHRXJA-UHFFFAOYSA-N
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Description

This compound is a sulfonamide derivative featuring a complex tricyclic core structure (1-azatricyclo[6.3.1.0⁴,¹²]dodeca-4(12),5,7-triene-11-one) substituted with a 2,3-dihydro-1-benzofuran-5-yl-hydroxyethyl group.

Properties

IUPAC Name

N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O5S/c24-18(13-1-3-19-14(9-13)6-8-28-19)12-22-29(26,27)17-10-15-2-4-20(25)23-7-5-16(11-17)21(15)23/h1,3,9-11,18,22,24H,2,4-8,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZJLLIGVDHRXJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N2CCC3=CC(=CC1=C32)S(=O)(=O)NCC(C4=CC5=C(C=C4)OCC5)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-11-oxo-1-azatricyclo[631One common method for constructing benzofuran rings is through the dehydrative cyclization of o-hydroxybenzyl ketones under basic conditions . The sulfonamide group can be introduced via a reaction with sulfonyl chlorides in the presence of a base .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of continuous flow reactors for the cyclization step and the development of efficient purification methods to isolate the final product.

Chemical Reactions Analysis

Scientific Research Applications

N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide involves its interaction with specific molecular targets and pathways. The benzofuran ring is known to interact with various enzymes and receptors, potentially inhibiting their activity . The sulfonamide group can also interact with proteins, leading to changes in their function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

(a) N-(4-bromo-2-methylphenyl)-11-oxo-1-azatricyclo[6.3.1.0⁴,¹²]dodeca-4(12),5,7-triene-6-sulfonamide

This analog replaces the dihydrobenzofuran-hydroxyethyl substituent with a 4-bromo-2-methylphenyl group. Key differences include:

Parameter Target Compound N-(4-bromo-2-methylphenyl) Analog
Substituent 2,3-dihydro-1-benzofuran-5-yl-hydroxyethyl (polar, oxygen-rich) 4-bromo-2-methylphenyl (lipophilic, halogenated)
Molecular Weight Not explicitly provided Likely higher due to bromine atom (Br: ~80 Da)
Electronic Effects Benzofuran’s oxygen atoms may enhance solubility and H-bonding capacity Bromine induces steric bulk and electron-withdrawing effects
Potential Bioactivity Benzofuran moiety could target CNS or anti-inflammatory pathways Bromophenyl group may enhance binding to hydrophobic pockets

The substitution pattern significantly alters physicochemical properties, suggesting divergent biological targets or pharmacokinetic profiles.

(b) Generalized Sulfonamide Comparisons

Sulfonamides are well-studied for their roles as enzyme inhibitors (e.g., carbonic anhydrase, COX-2). Atmospheric reactivity studies of sulfonamides (e.g., OH radical interactions ) are irrelevant here due to the compound’s likely non-volatile nature.

Research Findings and Limitations

  • Structural Insights : The dihydrobenzofuran group in the target compound introduces conformational rigidity and polarity, contrasting with the bromophenyl analog’s lipophilicity .
  • Synthetic Challenges : Both compounds require multi-step syntheses due to their tricyclic cores, but the hydroxyethyl-benzofuran substituent in the target compound may complicate stereochemical control.
  • Data Gaps: No experimental data on solubility, bioavailability, or specific biological targets are provided in the evidence.

Biological Activity

N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide is a complex organic compound with significant potential in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Structural Characteristics

The compound belongs to a class of benzofuran derivatives known for various biological activities. Its structural formula is represented as follows:

C18H20N2O4S\text{C}_{18}\text{H}_{20}\text{N}_{2}\text{O}_{4}\text{S}

This indicates the presence of carbon (C), hydrogen (H), nitrogen (N), oxygen (O), and sulfur (S) atoms, which contribute to its pharmacological properties.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to therapeutic effects in various diseases.
  • Antioxidant Properties : Similar compounds have demonstrated the ability to scavenge free radicals and reduce oxidative stress, making them potential candidates for neuroprotective therapies.
  • Receptor Modulation : Some derivatives exhibit selective agonistic activity on cannabinoid receptors, which are implicated in pain management and anti-inflammatory responses.

Anticancer Properties

Research indicates that compounds structurally related to this compound possess anticancer properties. For instance:

  • Cell Line Studies : In vitro studies have shown that these compounds can induce apoptosis in various cancer cell lines by activating caspase pathways.

Neuroprotective Effects

The neuroprotective potential of benzofuran derivatives has been highlighted in several studies:

  • Animal Models : In vivo experiments demonstrated that these compounds could protect against neurodegeneration induced by oxidative stress and inflammation.

Anti-inflammatory Activity

The compound's ability to modulate inflammatory pathways has been documented:

  • Cytokine Inhibition : It has been shown to reduce the production of pro-inflammatory cytokines in cellular models, suggesting a role in treating chronic inflammatory diseases.

Research Findings and Case Studies

StudyFindingsMethodology
Demonstrated selective CB2 agonist activity leading to pain relief in neuropathic pain modelsIn vivo animal studies
Exhibited significant antioxidant activity comparable to established neuroprotective agentsLipid peroxidation assays
Induced apoptosis in cancer cell lines through caspase activationCell viability assays

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